

# Spectroscopic Profile of 1-Bromo-1,1-dichloroacetone: A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromo-1,1-dichloroacetone

Cat. No.: B15549676

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Disclaimer: Publicly available experimental spectral data for **1-Bromo-1,1-dichloroacetone** is limited. The data presented in this technical guide is a prediction based on the analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to provide an informed estimation of the spectral characteristics of the target molecule.

## Introduction

**1-Bromo-1,1-dichloroacetone** is a tri-halogenated ketone of interest in synthetic organic chemistry and potentially in the study of disinfection byproducts in water treatment processes. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quantification in various matrices. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Bromo-1,1-dichloroacetone**.

## Predicted Spectral Data

The following sections detail the predicted spectral data for **1-Bromo-1,1-dichloroacetone**. These predictions are derived from the known spectral data of related compounds such as 1-bromo-1-chloroacetone, 1,1-dichloroacetone, and bromoacetone.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **1-Bromo-1,1-dichloroacetone** is expected to show a single resonance corresponding to the methyl protons. Due to the electronegative nature of the adjacent carbonyl group and the di-chloro-bromo-methyl group, this singlet is anticipated to be downfield shifted.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Integration	Assignment
~2.5 - 3.0	Singlet	3H	-CH <sub>3</sub>

The carbon NMR spectrum is predicted to exhibit three distinct signals corresponding to the methyl carbon, the carbonyl carbon, and the carbon bearing the three halogen atoms. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and halogen atoms.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~30 - 35	-CH <sub>3</sub>
~80 - 90	-C(Br)Cl <sub>2</sub>
~190 - 195	C=O

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-1,1-dichloroacetone** is expected to be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration. The presence of multiple halogen atoms will likely shift this band to a higher wavenumber compared to a simple ketone.

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Intensity	Assignment
~1730 - 1750	Strong	C=O Stretch
~1360 - 1370	Medium	C-H Bend (Methyl)
~700 - 800	Strong	C-Cl Stretch
~550 - 650	Medium-Strong	C-Br Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **1-Bromo-1,1-dichloroacetone** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br) and chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl) isotopes.

m/z (Predicted)	Ion	Comments
204, 206, 208, 210	[C <sub>3</sub> H <sub>3</sub> BrCl <sub>2</sub> O] <sup>+</sup>	Molecular ion peak cluster, showing the characteristic isotopic pattern for one bromine and two chlorine atoms.
125, 127	[C <sub>2</sub> H <sub>3</sub> Cl <sub>2</sub> O] <sup>+</sup>	Loss of a bromine radical.
175, 177, 179	[C <sub>3</sub> H <sub>3</sub> BrClO] <sup>+</sup>	Loss of a chlorine radical.
43	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>	Acetyl cation, a common fragment for methyl ketones.

## Experimental Protocols

While direct synthesis of **1-Bromo-1,1-dichloroacetone** is not widely reported, a plausible method would involve the controlled halogenation of acetone.

## Synthesis of 1-Bromo-1,1-dichloroacetone (Hypothetical)

This protocol is adapted from general procedures for the synthesis of halogenated acetones.

### Materials:

- 1,1-Dichloroacetone
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (initiator)
- Carbon tetrachloride (solvent)
- Sodium bicarbonate solution (aqueous)
- Anhydrous magnesium sulfate

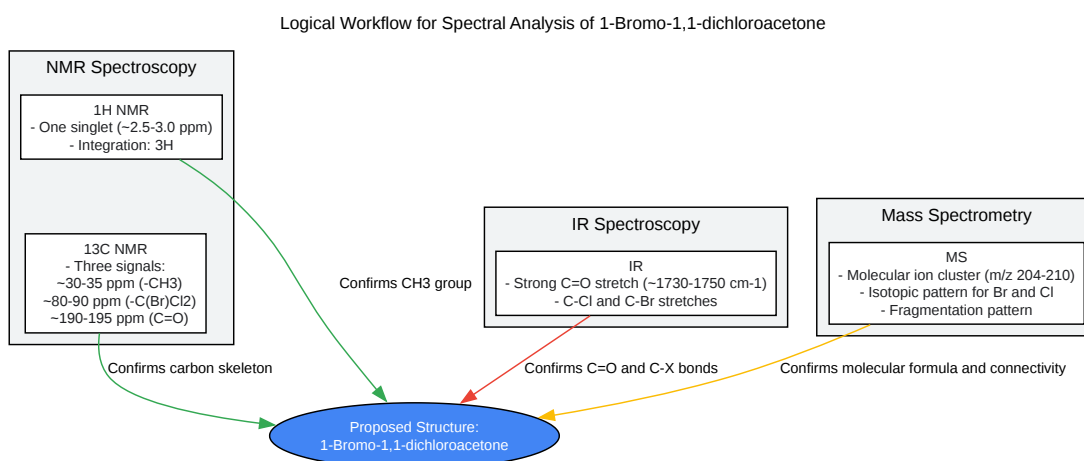
### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-dichloroacetone in carbon tetrachloride.
- Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS.
- After completion, cool the mixture to room temperature and filter to remove succinimide.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.

- Purify the crude product by fractional distillation under vacuum to obtain **1-Bromo-1,1-dichloroacetone**.

## Visualization of Spectral Analysis Logic

The following diagram illustrates the logical workflow for the structural elucidation of **1-Bromo-1,1-dichloroacetone** using the predicted spectral data.



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Caption: Logical workflow for the structural elucidation of **1-Bromo-1,1-dichloroacetone**.

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